1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one
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Overview
Description
1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a naphthalene core substituted with benzyloxy and hydroxy groups, making it a versatile molecule for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, and halides
Major Products:
- Oxidation of the hydroxy group leads to the formation of a ketone.
- Reduction of the ethanone group results in the formation of an alcohol.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone exerts its effects involves interactions with various molecular targets. The hydroxy and benzyloxy groups facilitate binding to enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
- 8-benzyloxy-substituted quinoline ethers
- 2-benzyloxypyridine derivatives
- 8-hydroxyquinoline derivatives
Comparison: 1-(8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl)ethanone is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Properties
CAS No. |
88928-64-7 |
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Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-(5-hydroxy-8-phenylmethoxy-3,4-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C19H18O3/c1-13(20)15-7-8-16-17(11-15)19(10-9-18(16)21)22-12-14-5-3-2-4-6-14/h2-6,9-11,21H,7-8,12H2,1H3 |
InChI Key |
DJBBLXISDYFGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2CC1)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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